

Methanesulfinyl Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methanesulfinyl chloride*

Cat. No.: B3055876

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfinyl chloride ($\text{CH}_3\text{S}(\text{O})\text{Cl}$) is a reactive organosulfur compound that serves as a valuable intermediate in organic synthesis. Its utility lies in its ability to introduce the methanesulfinyl group into various molecules, enabling the formation of sulfoxides and other sulfur-containing functionalities. This technical guide provides an in-depth overview of **methanesulfinyl chloride**, including its chemical structure, CAS number, physical and chemical properties, synthesis, and key reactions. Detailed experimental protocols and visualizations are included to support researchers in its practical application.

Chemical Structure and CAS Number

Methanesulfinyl chloride consists of a central sulfur atom double-bonded to an oxygen atom and single-bonded to a methyl group and a chlorine atom.

CAS Number: 676-85-7[\[1\]](#)

Molecular Formula: CH_3ClOS [\[1\]](#)

IUPAC Name: **Methanesulfinyl chloride**[\[1\]](#)

Synonyms: Methylsulfinyl chloride[\[1\]](#)

Structure:

Physicochemical Properties

Methanesulfinyl chloride is a nearly colorless liquid at room temperature.[\[2\]](#) It is a highly reactive and unstable compound.[\[2\]](#) Key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Weight	98.55 g/mol	[1]
Boiling Point	48 °C at 22 mmHg; 59 °C at 42 mmHg	[2]
Density	d ₄ ⁰ 1.4044; d ₄ ²⁵ 1.3706	[2]
Refractive Index	n ²⁵ D 1.5038	[2]
Stability	Slowly decomposes at room temperature with the liberation of hydrogen chloride. Disproportionates into methanesulfonyl chloride and methanesulfenyl chloride. Should not be stored for long periods in a tightly sealed container.	[2]

Spectral Data

Type	Data	Reference
¹ H NMR	δ 3.33 ppm (single peak)	[2]
¹³ C NMR, IR, Mass Spec.	Data not readily available in searched literature.	

Synthesis of Methanesulfinyl Chloride

A reliable method for the preparation of **methanesulfinyl chloride** is through the chlorination of dimethyl disulfide in the presence of acetic anhydride.[\[2\]](#)

Experimental Protocol: Synthesis from Dimethyl Disulfide and Acetic Anhydride[\[2\]](#)

Materials:

- Dimethyl disulfide (freshly distilled)
- Acetic anhydride
- Chlorine gas
- Acetone
- Dry ice

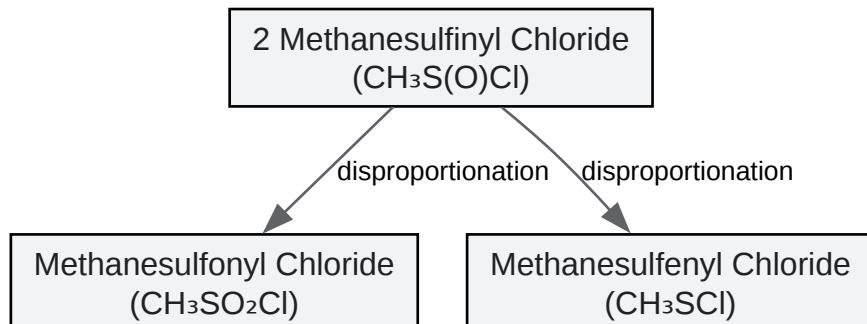
Equipment:

- 500-mL three-necked flask
- Efficient sealed stirrer
- Gas inlet tube
- Gas outlet tube with calcium chloride tube
- Low-temperature thermometer
- Acetone-dry ice bath
- Distilling flask with thermometer well
- Vigreux column (12- to 18-in.)
- Vacuum distillation apparatus with a cold trap

Procedure:

- In a 500-mL, three-necked flask equipped with a stirrer, gas inlet, gas outlet, and low-temperature thermometer, place 23.55 g (0.25 mole) of freshly distilled methyl disulfide and 51.05 g (0.5 mole) of acetic anhydride.
- Cool the flask in an acetone-dry ice bath to an internal temperature of 0° to -10°C.
- Pass chlorine gas into the well-stirred mixture at a rate that maintains the temperature between 0° and -10°C. The reaction progress can be monitored by color changes: the mixture initially turns yellow, then reddish as methanesulfinyl chloride forms, and finally fades.
- Terminate the chlorine addition when a faint greenish-yellow color, indicating an excess of chlorine, persists.
- Transfer the reaction mixture to a distilling flask and set up for vacuum distillation with a Vigreux column and a cold trap cooled with acetone-dry ice.
- Gradually decrease the pressure without heating to remove excess chlorine and acetyl chloride, which will boil below 0°C at 15 mmHg.
- Once most of the acetyl chloride is removed, gradually increase the heat.
- Collect the **methanesulfinyl chloride**, which distills at 47–48°C (15 mmHg) as a nearly colorless liquid. The yield is typically 83–86%.

Key Reactions of Methanesulfinyl Chloride


Methanesulfinyl chloride is a reactive intermediate used in various chemical transformations.

[2]

Disproportionation

At room temperature, **methanesulfinyl chloride** is unstable and undergoes disproportionation to form methanesulfonyl chloride and methanesulfenyl chloride.[2]

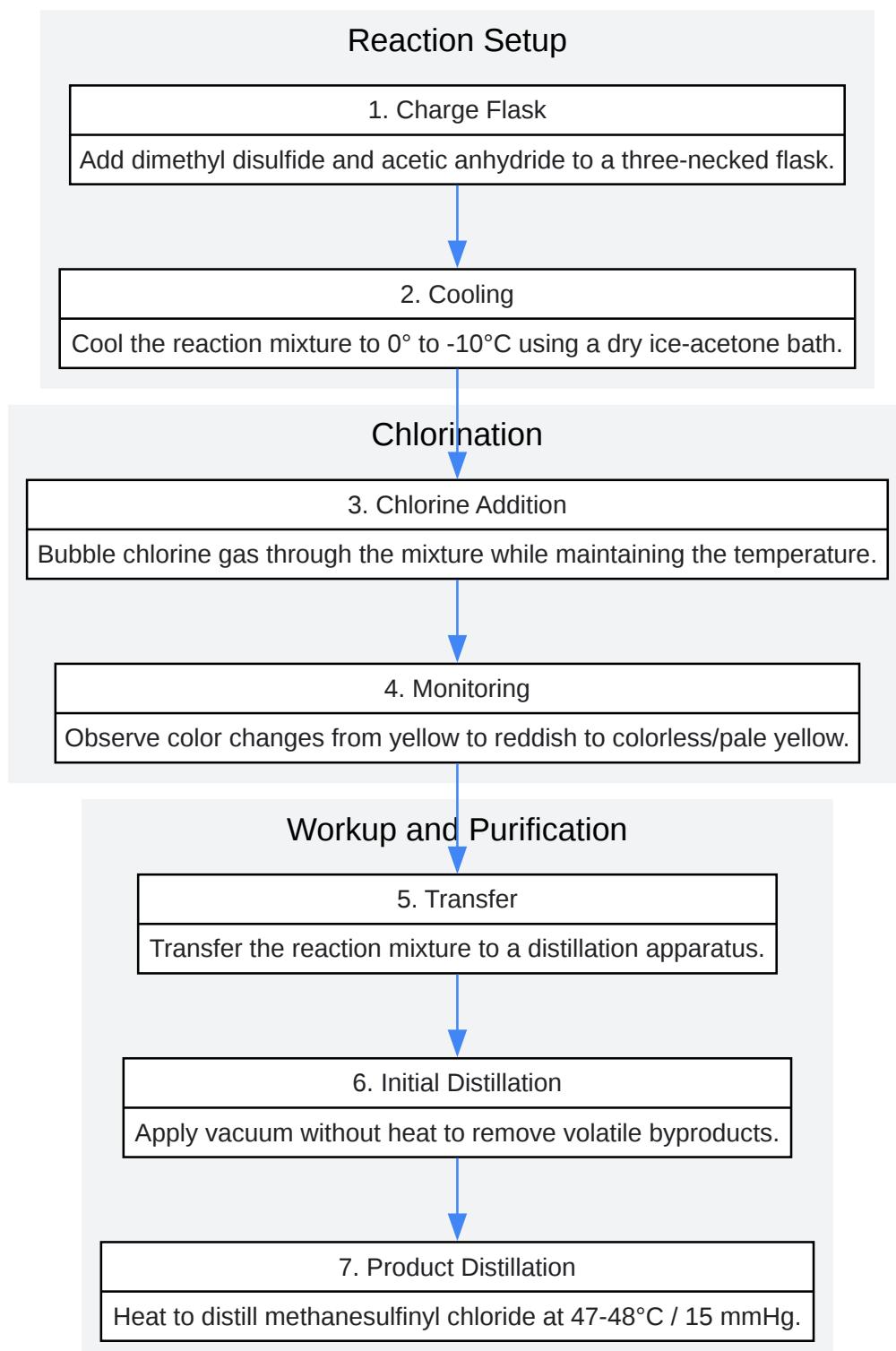
Disproportionation of Methanesulfinyl Chloride

[Click to download full resolution via product page](#)

Disproportionation Pathway

Hydrolysis

Methanesulfinyl chloride readily hydrolyzes to form methanesulfinic acid, making it a convenient source for this acid.[\[2\]](#)


Reactions with Alcohols and Amines

Methanesulfinyl chloride reacts at low temperatures with alcohols to form sulfinate esters and with aromatic amines to produce sulfinamides.[\[2\]](#) Detailed experimental protocols for these specific reactions with **methanesulfinyl chloride** are not widely available in the searched literature, likely due to its instability. Researchers may need to adapt general procedures for sulfinylation, taking into account the high reactivity and instability of **methanesulfinyl chloride**.

Experimental Workflow Visualization

The synthesis of **methanesulfinyl chloride** can be visualized as a multi-step workflow, from reaction setup to product purification.

Experimental Workflow for Methanesulfinyl Chloride Synthesis

[Click to download full resolution via product page](#)

Synthesis Workflow Diagram

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methanesulfinyl chloride | CH₃ClOS | CID 548463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Methanesulfinyl Chloride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3055876#methanesulfinyl-chloride-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com